BenchChemオンラインストアへようこそ!

Dilevalol hydrochloride

beta-adrenoceptor pharmacology stereochemistry-activity relationship vasodilatory beta-blockers

Dilevalol hydrochloride (CAS 75659-08-4), the isolated R,R stereoisomer of labetalol, is the definitive probe for β-adrenoceptor subtype selectivity research. With 4-fold greater β-antagonist potency, 7-fold greater β2-agonist potency, and negligible α1-blockade versus the racemate, it uniquely enables vasodilation studies without α1-adrenergic confounds. Its ~15 h half-life and absence of orthostatic hypotension make it optimal for chronic CV telemetry. Procure the single isomer—racemic labetalol cannot substitute.

Molecular Formula C19H25ClN2O3
Molecular Weight 364.9 g/mol
CAS No. 75659-08-4
Cat. No. B029576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilevalol hydrochloride
CAS75659-08-4
SynonymsAH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate
Molecular FormulaC19H25ClN2O3
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl
InChIInChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1
InChIKeyWQVZLXWQESQGIF-WJKBNZMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dilevalol Hydrochloride (CAS 75659-08-4) Procurement Guide: Stereochemically Defined Beta-Blocker with Dual Vasodilation and Antagonism


Dilevalol hydrochloride, also known as (R,R)-labetalol hydrochloride or SCH 19927, is the pure R,R optical stereoisomer of the racemic beta-blocker labetalol, constituting approximately 25% of the racemate [1]. It functions as a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist activity and negligible α1-adrenergic blockade [2]. Unlike conventional beta-blockers, dilevalol reduces systemic vascular resistance through β2-mediated vasodilation while maintaining β1/β2 antagonism at a potency comparable to propranolol [3]. Originally developed by Schering-Plough and introduced clinically in 1989–1990 for hypertension, dilevalol was subsequently withdrawn from the market in several jurisdictions due to hepatotoxicity concerns, but it remains a compound of significant research interest—particularly as a pharmacological probe for stereochemistry–function relationships, a reference standard in β-adrenoceptor subtype selectivity studies, and a tool for investigating vasodilatory beta-blocker mechanisms [4].

Why Dilevalol Cannot Be Substituted by Racemic Labetalol or Other Beta-Blockers: Stereochemical and Pharmacodynamic Rationale


Dilevalol hydrochloride is the isolated R,R stereoisomer of labetalol—a chiral molecule with four stereoisomers—and its pharmacological profile diverges fundamentally from the racemic mixture as well as from other beta-blocker subclasses. Racemic labetalol derives its vasodilatory component primarily from α1-adrenergic blockade, whereas dilevalol achieves vasodilation through selective β2-adrenoceptor partial agonism, a mechanism that is absent from the other three labetalol stereoisomers [1]. Consequently, dilevalol exhibits 4-fold greater β-antagonist potency, 7-fold greater β2-agonist potency, and negligible α1-blockade relative to racemic labetalol, producing a distinct hemodynamic signature of reduced systemic vascular resistance without orthostatic hypotension [2]. Compared with cardioselective agents such as atenolol and metoprolol, dilevalol lowers blood pressure by reducing peripheral resistance rather than cardiac output—a mechanistic distinction with implications for patient subgroups where cardiac depression is undesirable [3]. These stereochemistry-driven differences mean that procurement of the correct single isomer is essential; generic substitution with racemic labetalol or an alternative beta-blocker introduces different receptor occupancy profiles, pharmacokinetic parameters, and clinical effect patterns that cannot be assumed equivalent.

Quantitative Differential Evidence: Dilevalol Hydrochloride vs. Closest Comparators


Beta-Blocking Potency and β2-Agonist Activity of Dilevalol vs. Racemic Labetalol

Dilevalol, the isolated R,R stereoisomer, is pharmacologically distinct from racemic labetalol in three quantifiable dimensions. First, dilevalol is approximately 4 times more potent as a nonselective β-adrenoceptor antagonist than the racemate [1]. Second, it is 7-fold more potent as a selective β2-adrenoceptor partial agonist [1]. Third, in isolated guinea-pig tracheal preparations, the relaxing potency (intrinsic sympathomimetic activity) of dilevalol was approximately 4.7 times greater than that of labetalol [2]. In humans, dilevalol is about 1.75 times more effective than labetalol at blocking isoprenaline effects at β1-receptors and is significantly more potent at inhibiting salbutamol-mediated β2 stimulation [3]. Crucially, dilevalol possesses negligible clinically significant α1-adrenergic antagonist activity, in contrast to labetalol's balanced α1/β blockade [1].

beta-adrenoceptor pharmacology stereochemistry-activity relationship vasodilatory beta-blockers

Hemodynamic Mechanism of Dilevalol: Vasodilation via Systemic Vascular Resistance Reduction vs. Cardiac Index Reduction by Atenolol and Metoprolol

In a direct comparative hemodynamic study of 34 hypertensive patients receiving dilevalol (acute dose 400 mg, mean subchronic daily dose 1,042 mg) versus 21 patients receiving atenolol (50 mg) or metoprolol (100 mg), dilevalol reduced mean arterial pressure (MAP) by significantly decreasing systemic vascular resistance index (SVRI, p < 0.001) without significantly altering cardiac index (CI). In contrast, atenolol and metoprolol reduced MAP by significantly decreasing CI (p < 0.0001) with a concomitant increase in SVRI (p < 0.007). Heart rate reduction was significantly less with dilevalol than with the cardioselective agents (p < 0.006). Correlation analysis confirmed that MAP reduction by cardioselective agents was primarily related to CI decrease (r = 0.59, p = 0.01), whereas MAP reduction by dilevalol correlated primarily with SVRI decrease (r = 0.46–0.49, p < 0.01) [1]. This mechanistic divergence was corroborated by the Drugs review, which reported that dilevalol at 100–1,600 mg/day reduced peripheral resistance by approximately 13% while heart rate remained essentially unchanged [2].

hemodynamics antihypertensive mechanism vasodilation cardioselective beta-blockers

Elimination Half-Life Advantage of Dilevalol Over Labetalol Supporting Once-Daily Dosing Regimens

Dilevalol demonstrates a substantially longer elimination half-life at steady-state compared with racemic labetalol, enabling practical once-daily administration. The steady-state elimination half-life of dilevalol is approximately 15 hours versus about 8 hours for labetalol [1]. Single-dose studies report a half-life of 8–12 hours, extending to 15–18 hours with repeated dosing, and the antihypertensive effect persists for 24–30 hours after a single oral dose [2][3]. This pharmacokinetic profile is corroborated by the volume of distribution data: dilevalol 17–25 L/kg versus labetalol 3–16 L/kg, reflecting greater extravascular distribution [1]. Despite the longer half-life, the clinical study by Fujimura et al. (1989) found that following single oral doses, the Cmax and AUC for dilevalol 100 mg were significantly lower than for labetalol 100 mg, yet dilevalol produced a significantly greater suppression of exercise-induced heart rate increase, indicating superior β-blocking potency at lower plasma concentrations [4].

pharmacokinetics half-life once-daily dosing dosing frequency

Comparative Antihypertensive Efficacy and Side-Effect Profile of Dilevalol vs. Propranolol in Double-Blind Trials

In a multicenter, double-blind, randomized study (n = 172) comparing dilevalol (once or twice daily) with propranolol (twice daily), all three regimens were equally effective in lowering supine diastolic blood pressure (SuDBP): dilevalol daily and twice daily reduced SuDBP by 14 mmHg, propranolol by 13 mmHg. During the maintenance phase, dilevalol once daily maintained supine systolic blood pressure more effectively than propranolol (15 mmHg vs. 11 mmHg, p < 0.05) and diastolic blood pressure more effectively (17 mmHg vs. 14 mmHg, p < 0.05) [1]. A second double-blind study confirmed equivalent efficacy but demonstrated a differentiated side-effect profile: treatment with dilevalol resulted in significantly less fatigue (p < 0.05), bradycardia (< 50 beats/min), and mental depression than propranolol [2]. The overall side-effect profile of dilevalol was similar to that of placebo, whereas propranolol was associated with a higher incidence of CNS and cardiac adverse effects. Normotension (< 90 mmHg SuDBP) was achieved in 68% of dilevalol-treated patients versus 64% with propranolol [3].

antihypertensive efficacy safety profile side effects CNS tolerability

Left Ventricular Mass Regression and Functional Preservation: Dilevalol vs. Metoprolol and Atenolol

In a double-blind, randomized echocardiographic study comparing dilevalol with metoprolol in nonelderly hypertensive patients (aged <65 years), both agents significantly reduced blood pressure, but only dilevalol produced a modest yet statistically significant reduction in left ventricular (LV) mass (p < 0.03), an effect not observed with metoprolol. Furthermore, indices of LV function—including end-diastolic and end-systolic dimensions, LV ejection time, and ejection fraction—were better preserved with dilevalol than with metoprolol [1]. In a parallel study in elderly patients (≥65 years) comparing dilevalol with atenolol, neither agent significantly reduced LV mass; however, indexes of LV function were similarly better preserved with dilevalol than with atenolol [1]. A separate multicenter trial (n = 445) confirmed that dilevalol and metoprolol had similar antihypertensive efficacy (60% normotension rate in both groups), but significantly more patients discontinued metoprolol due to side effects (p = 0.03), and nervousness, depression, bradycardia, fatigue, and cold extremities were significantly more frequent with metoprolol (p < 0.04) [2].

left ventricular hypertrophy echocardiography cardiac remodeling LV function

Optimal Research and Industrial Application Scenarios for Dilevalol Hydrochloride Based on Quantitative Evidence


Stereochemistry–Function Probe for β-Adrenoceptor Subtype Pharmacology

Dilevalol's status as the isolated R,R stereoisomer of labetalol—with 4-fold greater β-antagonist potency, 7-fold greater β2-agonist potency, and negligible α1-blockade relative to the racemate [7]—makes it an ideal stereochemical probe for dissecting the contribution of individual receptor subtypes to cardiovascular responses. Researchers investigating β2-agonist-mediated vasodilation in isolation from α1-adrenergic effects should procure dilevalol rather than racemic labetalol, as the racemate's α1-blocking activity (which dilevalol lacks) introduces a confounding vasodilatory mechanism [8]. This is particularly relevant for studies using human isolated vasculature or myocardium, where dilevalol has been shown to be 300- to 1,000-fold more selective for β- over α1-adrenoceptors [3].

Hemodynamic Research Requiring Vasodilatory Antihypertensive Action Without Cardiac Depression

For experimental models where reducing blood pressure via systemic vasodilation—rather than cardiac output suppression—is mechanistically required, dilevalol is directly supported by evidence showing that it reduces mean arterial pressure through decreased systemic vascular resistance index (SVRI, p < 0.001) without significantly altering cardiac index, in contrast to atenolol and metoprolol which lower pressure by reducing cardiac index and paradoxically increase SVRI [7]. This profile makes dilevalol the preferred beta-blocker for protocols studying peripheral resistance modulation, arterial compliance, or conditions where cardiac depression is contraindicated (e.g., heart failure models with preserved ejection fraction).

Chronic Dosing Studies Requiring Once-Daily β-Blockade Without Orthostatic Hypotension

Dilevalol's steady-state elimination half-life of approximately 15 hours—approximately 1.9-fold longer than labetalol's 8 hours—enables sustained 24–30 hour antihypertensive coverage with once-daily oral dosing [7]. Furthermore, because dilevalol exerts negligible α1-adrenergic blockade, it is not commonly associated with orthostatic hypotension, unlike both racemic labetalol and α1-blockers such as doxazosin [8]. This combination of pharmacokinetic convenience and hemodynamic stability makes dilevalol uniquely suitable for chronic telemetry studies, long-term cardiovascular remodeling protocols, and aging/geriatric hypertension models where postural hypotension is an exclusionary confound.

Cardiac Remodeling and Left Ventricular Hypertrophy Regression Research

Dilevalol is the only agent among the beta-blockers directly compared (vs. metoprolol and atenolol) that demonstrated statistically significant left ventricular mass regression on echocardiography (p < 0.03) while simultaneously preserving LV functional indices including ejection fraction and end-systolic dimension [7]. In addition, dilevalol showed a more favorable CNS and peripheral tolerability profile compared with metoprolol—significantly less nervousness, depression, bradycardia, fatigue, and cold extremities (p < 0.04) [8]. Researchers investigating pharmacological reversal of hypertensive cardiac hypertrophy should therefore select dilevalol over metoprolol or atenolol when LV mass reduction is a primary endpoint and when minimizing dropout due to side effects is critical for statistical power.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dilevalol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.